molecular formula C9H23N3 B1456995 (3-{[2-(Dimethylamino)ethyl](methyl)amino}propyl)(methyl)amine CAS No. 1342437-21-1

(3-{[2-(Dimethylamino)ethyl](methyl)amino}propyl)(methyl)amine

Cat. No. B1456995
M. Wt: 173.3 g/mol
InChI Key: WNLFEWYIGMEAAY-UHFFFAOYSA-N
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Description

“(3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine” is a complex organic compound. It’s related to the family of amine-containing monomers, which are used in the production of copolymers . These copolymers are effective dispersant viscosity modifiers for lubricating oils .


Synthesis Analysis

The compound can be synthesized via a radical copolymerization process. For instance, N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) can be copolymerized with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70°C . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Molecular Structure Analysis

The molecular structure of this compound is complex due to its multiple functional groups. It contains a propyl group attached to a methylamine, which is further attached to a dimethylaminoethyl group . This structure allows the compound to participate in various chemical reactions and form assemblies with different reactivity due to hydrogen bonding .


Chemical Reactions Analysis

The compound is involved in radical copolymerizations with other monomers such as n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Physical And Chemical Properties Analysis

The compound is a colorless to yellowish liquid with a pungent, amine-like odor . It is soluble in water and reacts with bases . It tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators .

Scientific Research Applications

Facile Synthesis and Characterization of Polymerizable Tertiary Amines

A study by Sun et al. (2021) focused on the synthesis of compounds containing tertiary amine structures, which are crucial for creating materials with specific properties, such as stimulus-responsive polymers. These compounds were synthesized using an efficient method, characterized by high purity and yield, demonstrating the utility of tertiary amines in polymer science and material engineering (Qiu-hua Sun et al., 2021).

Enhanced Solar Cell Performance

Lv et al. (2014) explored the application of an amine-based fullerene derivative in polymer solar cells. This research illustrates how modifications to the molecular structure of compounds like "(3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine" can significantly impact the efficiency and performance of organic solar cells, highlighting the compound's role in advancing renewable energy technologies (Menglan Lv et al., 2014).

Novel Cationic Diblock Copolymers for Drug Delivery Systems

Research by Bütün et al. (2001) on the selective quaternization of diblock copolymers containing tertiary amine structures points to the application of these materials in creating responsive nanocarriers for drug delivery. This work underscores the importance of chemical modifications in developing advanced materials for biomedical applications (V. Bütün et al., 2001).

Carbon Dioxide Capture and Solubility Enhancement

A study by Liu et al. (2017) developed novel tertiary amines with enhanced carbon dioxide capture performance. This research demonstrates the potential of tertiary amine-based compounds in addressing environmental challenges, specifically in the capture and sequestration of CO2, contributing to efforts to combat climate change (Helei Liu et al., 2017).

Safety And Hazards

The compound is known to be a skin irritant . It is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent . It must be adequately stabilized and stored in a dry and cool place .

Future Directions

The compound’s unique properties make it a valuable component in the production of copolymers. Future research could focus on exploring its potential applications in other areas, such as drug delivery systems or nanoreactors . Additionally, more studies could be conducted to better understand its behavior in different solvent environments and under varying conditions .

properties

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N,N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23N3/c1-10-6-5-7-12(4)9-8-11(2)3/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLFEWYIGMEAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN(C)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-{[2-(Dimethylamino)ethyl](methyl)amino}propyl)(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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